molecular formula C6H9ClN2O2 B2924551 Methyl 4-methyl-1H-pyrazole-3-carboxylate hydrochloride CAS No. 2095410-56-1

Methyl 4-methyl-1H-pyrazole-3-carboxylate hydrochloride

Cat. No.: B2924551
CAS No.: 2095410-56-1
M. Wt: 176.6
InChI Key: VHEMEWSBILCYNX-UHFFFAOYSA-N
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Description

Methyl 4-methyl-1H-pyrazole-3-carboxylate hydrochloride is a pyrazole derivative with the molecular formula C₆H₉ClN₂O₂ and a molecular weight of 176.60 g/mol . The compound features a pyrazole ring substituted with a methyl group at the 4-position and a methyl ester at the 3-position, with a hydrochloride salt enhancing its ionic character. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural tunability.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-methyl-1H-pyrazole-5-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.ClH/c1-4-3-7-8-5(4)6(9)10-2;/h3H,1-2H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHEMEWSBILCYNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methyl-1H-pyrazole-3-carboxylate hydrochloride typically involves the reaction of 4-methyl-1H-pyrazole-3-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to yield the ester derivative. The hydrochloride salt is then formed by treating the ester with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and pressure.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 4-methyl-1H-pyrazole-3-carboxylate hydrochloride can undergo oxidation reactions to form corresponding pyrazole derivatives.

    Reduction: The compound can be reduced to form various reduced pyrazole derivatives.

    Substitution: It can participate in substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring.

Scientific Research Applications

Chemistry: Methyl 4-methyl-1H-pyrazole-3-carboxylate hydrochloride is used as an intermediate in the synthesis of more complex heterocyclic compounds

Biology: In biological research, this compound is used to study the effects of pyrazole derivatives on biological systems. It is also used in the development of new drugs targeting specific biological pathways.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-1H-pyrazole-3-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the pyrazole derivative being studied.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between Methyl 4-methyl-1H-pyrazole-3-carboxylate hydrochloride and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Salt Form Key Features
Methyl 4-methyl-1H-pyrazole-3-carboxylate HCl C₆H₉ClN₂O₂ 176.60 4-methyl, ester at C3 Hydrochloride High polarity due to HCl salt
Methyl 1H-pyrazole-3-carboxylate C₅H₆N₂O₂ 126.11 Ester at C3 None Neutral ester, lower solubility
Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate HCl C₇H₁₂ClN₃O₂ 205.64 4-amino, 1-ethyl, ester at C3 Hydrochloride Enhanced reactivity (amino group)
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide HCl C₈H₁₅ClN₄O 210.68 4-amino, 1-methyl, 3-propyl, carboxamide Hydrochloride Bulky substituents, potential bioactivity
Ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate C₁₉H₁₅Cl₃N₂O₂ 409.69 4-methyl, ester at C3, aromatic Cl groups None Lipophilic, halogenated aromatic rings

Key Observations :

  • Hydrochloride salts (e.g., the target compound) exhibit higher water solubility compared to neutral esters, making them preferable in pharmaceutical formulations .
  • Amino substituents (e.g., in C₇H₁₂ClN₃O₂) introduce nucleophilic sites for further functionalization, such as amide bond formation .

Physicochemical Properties

  • Solubility: The hydrochloride salt form of the target compound improves solubility in polar solvents (e.g., water, ethanol) compared to non-salt derivatives like Methyl 1H-pyrazole-3-carboxylate .
  • Melting Points: Hydrochloride salts generally exhibit higher melting points due to ionic interactions. For example, 1-Methyl-1H-pyrazole-3-carboxylic acid (non-salt) melts at 150–152°C , while hydrochloride derivatives likely exceed this range.
  • Reactivity : The presence of an ester group at C3 in the target compound allows for hydrolysis to carboxylic acids, a common pathway for prodrug activation .

Q & A

Basic Question: What are the key spectroscopic and crystallographic methods for characterizing Methyl 4-methyl-1H-pyrazole-3-carboxylate hydrochloride?

Answer:
Characterization typically involves:

  • Nuclear Magnetic Resonance (NMR): For structural elucidation of the pyrazole ring, methyl, and ester groups. 1H^{1}\text{H} and 13C^{13}\text{C} NMR can confirm substitution patterns and hydrogen bonding interactions .
  • X-ray Crystallography: To determine the crystal structure, including bond lengths and angles. Refinement using SHELXL ( ) ensures high precision, with hydrogen atoms placed geometrically and thermal parameters optimized .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (176.60 g/mol) and fragmentation patterns .

Basic Question: What synthetic routes are commonly employed to prepare this compound?

Answer:
Synthesis typically involves:

Condensation Reactions: Hydrazine derivatives react with β-ketoesters to form the pyrazole core. For example, reacting methyl acetoacetate with substituted hydrazines under acidic conditions .

Hydrochloride Salt Formation: The free base is treated with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt. Purity is confirmed via melting point analysis (e.g., 150–152°C for related pyrazole derivatives) .

Purification: Flash chromatography (cyclohexane/ethyl acetate gradients) or recrystallization ensures >95% purity .

Advanced Question: How can researchers resolve discrepancies in crystallographic data during structural refinement of this compound?

Answer:
Common challenges and solutions include:

  • Twinned Crystals: Use SHELXL 's twin refinement tools (BASF parameter) to model overlapping lattices .
  • Disordered Solvent Molecules: Apply SQUEEZE (in PLATON ) to remove poorly resolved electron density .
  • Validation: Cross-check with Mercury CSD ( ) for packing similarity and intermolecular interactions (e.g., hydrogen bonds between pyrazole N–H and chloride ions) .
  • Data Contradictions: Compare experimental and calculated powder XRD patterns to detect impurities or polymorphism .

Advanced Question: What methodologies are recommended for assessing the purity and stability of this compound under varying storage conditions?

Answer:

  • High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (λ = 210–254 nm) to quantify impurities (e.g., unreacted precursors). Impurity thresholds should align with pharmacopeial standards (e.g., <0.1% for critical impurities) .
  • Stability Studies:
    • Thermogravimetric Analysis (TGA): Determine decomposition temperature (e.g., >200°C for related pyrazoles) .
    • Accelerated Aging: Store at 40°C/75% relative humidity for 6 months, monitoring via NMR and MS for ester hydrolysis or HCl loss .
  • Moisture Sensitivity: Use Karl Fischer titration to assess hygroscopicity; store in desiccators with silica gel .

Advanced Question: How can the reactivity of the pyrazole ring and ester group be exploited for derivatization?

Answer:

  • Ester Hydrolysis: Treat with aqueous NaOH to yield 4-methyl-1H-pyrazole-3-carboxylic acid, a precursor for amide coupling .
  • N-Alkylation: React with alkyl halides in DMF using K2_2CO3_3 as a base to modify the pyrazole nitrogen. Monitor regioselectivity via 1H^{1}\text{H} NMR .
  • Click Chemistry: Introduce triazole moieties via copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioactivity studies. Example: Azide-functionalized derivatives ( ) .

Advanced Question: What computational tools are critical for analyzing intermolecular interactions in crystals of this compound?

Answer:

  • Mercury CSD: Visualize hydrogen bonds (e.g., N–H···Cl^-) and π-π stacking interactions. The "Materials Module" identifies packing motifs and void spaces .
  • Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-31G(d) level to compare experimental vs. theoretical bond lengths .
  • Hirshfeld Surface Analysis: Quantify interaction types (e.g., H···Cl contacts) using CrystalExplorer .

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